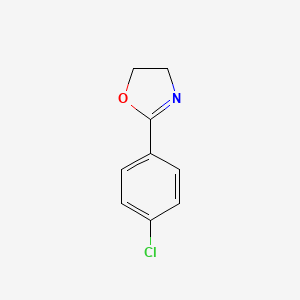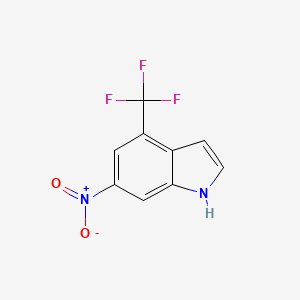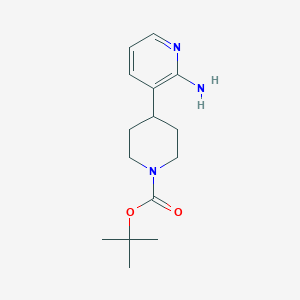![molecular formula C48H24CuN8 B14034799 copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B14034799.png)
copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of the naphthalocyanine family, which is known for its unique optical and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(II) 2,3-naphthalocyanine can be synthesized through a cyclotetramerization reaction of 2,3-dicyanonaphthalene in the presence of a copper salt, such as copper(II) chloride . The reaction is typically carried out in a high-boiling solvent like quinoline or 1-chloronaphthalene under reflux conditions. The resulting product is then purified through column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Copper(II) 2,3-naphthalocyanine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(II) 2,3-naphthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) or copper(IV) derivatives, while substitution reactions can introduce various functional groups onto the naphthalocyanine core .
Wissenschaftliche Forschungsanwendungen
Copper(II) 2,3-naphthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of dyes, pigments, and electronic materials.
Wirkmechanismus
The mechanism of action of Copper(II) 2,3-naphthalocyanine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This property makes it effective as a photosensitizer in photodynamic therapy. The compound targets cellular components, leading to oxidative damage and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) phthalocyanine: Similar in structure but with a phthalocyanine core instead of a naphthalocyanine core.
Zinc(II) naphthalocyanine: Similar structure but with zinc instead of copper.
Iron(II) naphthalocyanine: Similar structure but with iron instead of copper.
Uniqueness
Copper(II) 2,3-naphthalocyanine is unique due to its specific optical and electronic properties, which make it particularly useful in applications requiring high photostability and strong absorption in the near-infrared region .
Eigenschaften
Molekularformel |
C48H24CuN8 |
|---|---|
Molekulargewicht |
776.3 g/mol |
IUPAC-Name |
copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H24N8.Cu/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2 |
InChI-Schlüssel |
GSLUMIUEZQSUQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)

![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
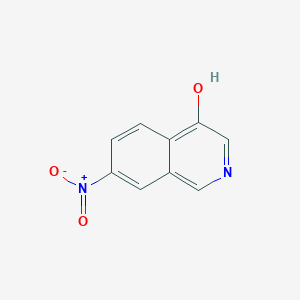
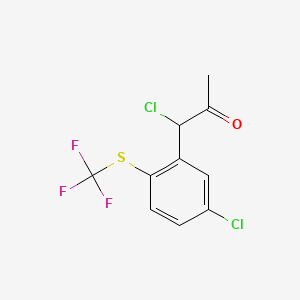

![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
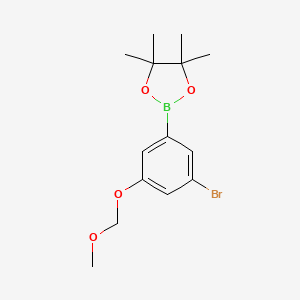
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)
